molecular formula C13H18O4 B7873601 4-(2,5-Dimethoxyphenyl)oxan-4-ol

4-(2,5-Dimethoxyphenyl)oxan-4-ol

Cat. No.: B7873601
M. Wt: 238.28 g/mol
InChI Key: LUIMYJKPZLCULG-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative substituted with a 2,5-dimethoxyphenyl group at the 4-position.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-15-10-3-4-12(16-2)11(9-10)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIMYJKPZLCULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

4-(3-Chloro-2-methylphenyl)oxan-4-ol (CAS: 1468492-25-2)

  • Structure : Features a chloro (-Cl) and methyl (-CH₃) group at the 3- and 2-positions of the phenyl ring, respectively.
  • Key Differences: Electron Effects: The chloro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the methoxy groups in the target compound. This may lower solubility in polar solvents.
  • Purity : Reported at 95% in commercial supplies, though discontinued .

Heterocyclic Variants: Ring System Differences

Oxazole, 4-ethyl-4,5-dihydro-2,5-diphenyl (CAS: 66166-31-2)

  • Structure : Contains a five-membered oxazole ring (one oxygen and one nitrogen atom) fused with ethyl and phenyl groups.
  • Key Differences: Aromaticity: The oxazole ring is aromatic, enabling π-π stacking interactions, whereas the oxane ring in the target compound is non-aromatic. Molecular Weight: Higher molecular weight (251.33 g/mol) due to additional phenyl and ethyl groups .

Yield Optimization in Heterocycles

The oxazole derivative (CAS: 66166-31-2) was synthesized with a reference yield of 61%, highlighting the challenges of achieving high yields in multi-step heterocyclic syntheses. Comparatively, oxane derivatives like 4-(3-Chloro-2-methylphenyl)oxan-4-ol may benefit from simpler ring-closing mechanisms, though this remains speculative without direct data .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
4-(3-Chloro-2-methylphenyl)oxan-4-ol 1468492-25-2 C₁₂H₁₅ClO₃ 242.70 95% 3-Cl, 2-CH₃
Oxazole, 4-ethyl-4,5-dihydro-2,5-diphenyl 66166-31-2 C₁₇H₁₇NO 251.33 N/A Ethyl, 2,5-diphenyl

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